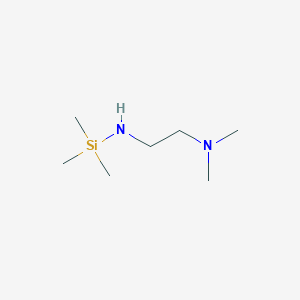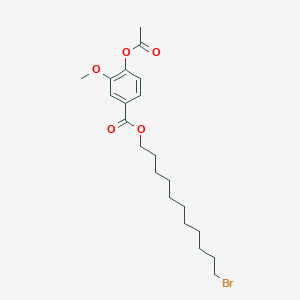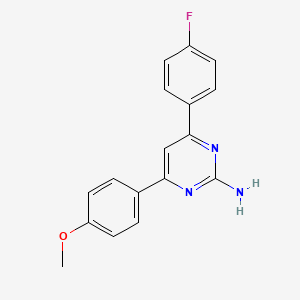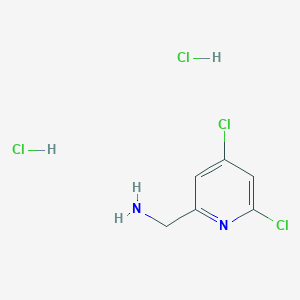
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine (TMDMEA) is a silyl amine that has been widely used in scientific research applications due to its versatile reactivity and low toxicity. TMDMEA is a colorless liquid with a boiling point of 86.5 °C and a molecular weight of 135.3 g/mol. It is a widely used reagent in organic synthesis and has been used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Mécanisme D'action
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is an amine that acts as a nucleophile in organic reactions. It is capable of forming covalent bonds with electrophiles, such as carbonyl compounds. It is also capable of forming hydrogen bonds with other molecules, such as alcohols. The mechanism of action of N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is dependent on the reaction conditions and the reactants used.
Biochemical and Physiological Effects
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is a low-toxicity compound that has been used in a variety of scientific research applications. It has been found to be non-toxic to mammalian cells and has been used in several studies to study the effects of amines on biochemical and physiological processes. In particular, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used to study the effects of amines on the activation of enzymes, the binding of substrates to proteins, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has several advantages for use in laboratory experiments. It is a low-toxicity compound that is easy to synthesize and can be purified by recrystallization. In addition, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is important to note that N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is a relatively unstable compound and can be easily hydrolyzed in the presence of water or other protic solvents.
Orientations Futures
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has a wide range of potential applications in the field of medicinal chemistry. It has been used in a variety of studies to study the effects of amines on biochemical and physiological processes. In the future, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to develop new drugs and therapeutic agents, as well as to study the effects of amines on the regulation of gene expression. In addition, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to develop new catalysts for organic synthesis reactions, as well as to study the effects of amines on the binding of substrates to proteins. Finally, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to study the effects of amines on the activation of enzymes, as well as to develop new polymeric materials.
Méthodes De Synthèse
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine can be synthesized by the reaction of trimethylsilyl chloride with 2-dimethylaminoethyl amine in the presence of a base such as potassium carbonate. This reaction produces a white solid that can be purified by recrystallization. The purity of the product can be confirmed by thin layer chromatography (TLC) and nuclear magnetic resonance spectroscopy (NMR).
Applications De Recherche Scientifique
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It has been used as a catalyst in the synthesis of a variety of compounds, including peptides, nucleosides, and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of organometallic compounds. In addition, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used as a ligand for transition metal complexes and as a catalyst for the synthesis of polymers.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-trimethylsilylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2Si/c1-9(2)7-6-8-10(3,4)5/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOJWNZWNBQPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)



